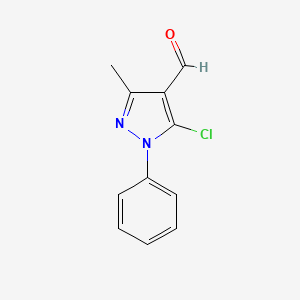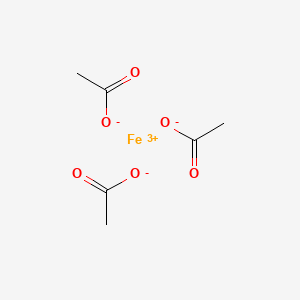
2',6'-Dichloro-biphenyl-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',6'-dichlorobiphenyl-2,3-diol is a hydroxybiphenyl that is catechol in which the hydrogen at position 3 has been replaced by a 2,6-dichlorophenyl group. It is a member of hydroxybiphenyls, a member of catechols and a dichlorobenzene. It derives from a biphenyl-2,3-diol.
Aplicaciones Científicas De Investigación
Environmental Persistence and Radical Formation
2',6'-Dichloro-biphenyl-2,6-diol and its related polychlorinated biphenyls (PCBs) are persistent environmental pollutants. Studies show that chlorination significantly increases the stability and persistence of semiquinone free radicals derived from PCB hydroquinones and quinones. These radicals are reactive and have been linked to the toxicity of lower chlorinated PCB congeners. The presence of chlorines on the oxygenated ring of these compounds correlates with higher levels of semiquinone radicals, suggesting increased environmental persistence and potential for biological interaction at neutral pH (Song et al., 2008).
Oxidative Dimerization and Antioxidant Synthesis
Research into the oxidative coupling of compounds structurally similar to this compound, like 2,6-dimethylphenol, has led to efficient procedures for the selective synthesis of dimers through C-C coupling. These dimers, including 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, are synthesized via mediated reactions with hypervalent iodine forms. The proposed mechanisms offer insights into potential applications in synthesizing antioxidant compounds and exploring the reactivity of dihydroxylated biphenyls (Boldron et al., 2005).
Enzymatic Modification for Enhanced Antioxidant Properties
Enzymatic modification of compounds related to this compound, like 2,6-dimethoxyphenol, using laccase has been explored for the synthesis of dimers with higher antioxidant capacity. The dimerization process, particularly in biphasic systems, results in compounds with significantly improved antioxidant properties. These findings highlight the potential for enzymatic methods to enhance the bioactive properties of dihydroxylated biphenyl compounds, offering avenues for creating more effective antioxidants (Adelakun et al., 2012).
Electrochromic Systems and Material Science
In material science, derivatives of biphenyl diols, including those with structural similarities to this compound, have been investigated for their electrochromic properties. Studies involving biphenyl-2,2'-diylbis(diarylmethanol)s demonstrate unique tricolor electrochromicity with hysteretic patterns of color change. This research opens up potential applications in developing advanced electrochromic materials and devices, leveraging the dynamic redox properties of biphenyl diol derivatives (Ishigaki et al., 2011).
Propiedades
Fórmula molecular |
C12H8Cl2O2 |
|---|---|
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6,15-16H |
Clave InChI |
MCZUCSAAGDCHHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



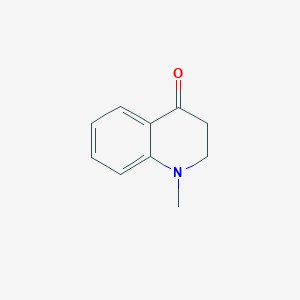
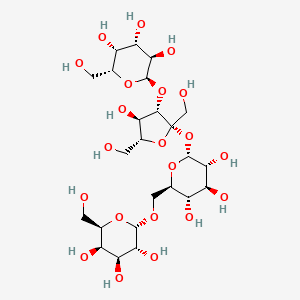


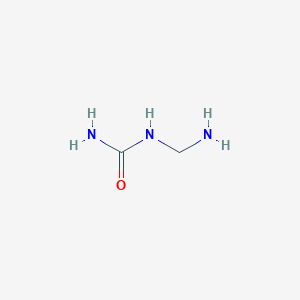
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)

![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)


